molecular formula C8H5F5O B12954890 1,3-Difluoro-2-methoxy-5-(trifluoromethyl)benzene

1,3-Difluoro-2-methoxy-5-(trifluoromethyl)benzene

Cat. No.: B12954890
M. Wt: 212.12 g/mol
InChI Key: SNWWNJPCSIBMDR-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-methoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5F5O. It is a fluorinated aromatic compound that features both methoxy and trifluoromethyl groups, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-2-methoxy-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques. These methods typically employ continuous flow reactors to ensure precise control over reaction conditions and to avoid precipitation issues .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-methoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .

Scientific Research Applications

1,3-Difluoro-2-methoxy-5-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex fluorinated aromatic compounds.

    Biology: Employed in the development of fluorinated pharmaceuticals due to its unique chemical properties.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-methoxy-5-(trifluoromethyl)benzene involves its interaction with various molecular targets. The compound’s fluorine atoms enhance its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The methoxy and trifluoromethyl groups also contribute to its unique chemical behavior, influencing its interactions with enzymes and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Difluoro-2-methoxy-5-(trifluoromethyl)benzene is unique due to the presence of both methoxy and trifluoromethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound in various synthetic and industrial applications .

Properties

Molecular Formula

C8H5F5O

Molecular Weight

212.12 g/mol

IUPAC Name

1,3-difluoro-2-methoxy-5-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5F5O/c1-14-7-5(9)2-4(3-6(7)10)8(11,12)13/h2-3H,1H3

InChI Key

SNWWNJPCSIBMDR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)C(F)(F)F)F

Origin of Product

United States

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